6-Nitropyridin-2-amine
CAS No.: 14916-63-3
Cat. No.: VC20960373
Molecular Formula: C5H5N3O2
Molecular Weight: 139.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14916-63-3 |
---|---|
Molecular Formula | C5H5N3O2 |
Molecular Weight | 139.11 g/mol |
IUPAC Name | 6-nitropyridin-2-amine |
Standard InChI | InChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7) |
Standard InChI Key | JMAGBGSWLILKOC-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)[N+](=O)[O-])N |
Canonical SMILES | C1=CC(=NC(=C1)[N+](=O)[O-])N |
Introduction
Chemical Identification and Structure
6-Nitropyridin-2-amine, also known as 2-Amino-6-nitropyridine, is a heterocyclic organic compound containing both amino and nitro functional groups on a pyridine ring. The compound's structural details and identifiers are summarized in Table 1.
Table 1: Chemical Identification of 6-Nitropyridin-2-amine
Parameter | Value |
---|---|
CAS Number | 14916-63-3 |
Molecular Formula | C5H5N3O2 |
Molecular Weight | 139.11 g/mol |
IUPAC Name | 6-nitropyridin-2-amine |
Common Synonyms | 2-Amino-6-nitropyridine, 6-nitro-pyridin-2-ylamine |
InChI | InChI=1S/C5H5N3O2/c6-4-2-1-3-5(7-4)8(9)10/h1-3H,(H2,6,7) |
InChIKey | JMAGBGSWLILKOC-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1)N+[O-])N |
The molecular structure features a pyridine ring with an amino group at the 2-position and a nitro group at the 6-position. This arrangement of functional groups contributes to the compound's reactivity and applications in various chemical processes . |
Physical and Chemical Properties
Understanding the physical and chemical properties of 6-Nitropyridin-2-amine is essential for predicting its behavior in chemical reactions and determining appropriate handling methods. The key properties of this compound are presented in Table 2.
Table 2: Physical and Chemical Properties of 6-Nitropyridin-2-amine
Synthesis Methods
Several methods have been developed for the synthesis of 6-Nitropyridin-2-amine. The most common approaches involve nitration of 2-aminopyridine derivatives or modification of pre-nitrated pyridine compounds. The synthesis typically requires careful control of reaction conditions to prevent over-nitration or nitration at undesired positions of the pyridine ring .
The development of efficient synthetic routes for 6-Nitropyridin-2-amine has been the subject of ongoing research, with recent advances focusing on milder reaction conditions and improved yields. These enhancements are crucial for the compound's use in pharmaceutical and fine chemical applications, where high purity and cost-effective production are essential .
Applications in Pharmaceutical Research
6-Nitropyridin-2-amine serves as a valuable intermediate in pharmaceutical development, particularly in the synthesis of compounds targeting neurological disorders. The reactivity of both the amino and nitro functional groups allows for diverse chemical transformations, making it a versatile building block for drug discovery programs .
Recent research has demonstrated the utility of 6-Nitropyridin-2-amine derivatives in the development of PET (Positron Emission Tomography) tracers. For instance, researchers have developed an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea under mild reaction conditions, which was previously challenging to prepare. This thiourea derivative has applications in developing 18F-labeled PET tracers for medical imaging, highlighting the compound's importance in advanced diagnostic technologies .
Agricultural and Material Science Applications
Beyond pharmaceutical applications, 6-Nitropyridin-2-amine has found utility in agricultural chemistry and material science:
Agricultural Applications
In agricultural research, 6-Nitropyridin-2-amine serves as a precursor for developing crop protection agents. The compound's structural features can be modified to create agrochemicals with specific activities against plant pathogens or pests. These applications leverage the compound's chemical reactivity to generate products with enhanced efficacy and environmental compatibility .
Material Science Developments
In material science, 6-Nitropyridin-2-amine is employed in the development of advanced materials, including specialized polymers and coatings. The unique structure of this compound contributes to enhancing material properties such as durability and chemical resistance. Research in this area continues to explore new applications that take advantage of the compound's distinctive chemical characteristics .
Analytical Applications
The utility of 6-Nitropyridin-2-amine extends to analytical chemistry, where it serves as a reagent for detection and quantification procedures. Its chromophoric properties, derived from the conjugated system involving the nitro group, make it valuable for spectroscopic applications. Additionally, derivatives of this compound have been developed for use in analytical techniques that require selective binding or reactivity with specific analytes .
Comparison with Related Compounds
Understanding 6-Nitropyridin-2-amine in the context of related compounds provides insight into structure-activity relationships and potential alternative reagents for specific applications. Table 4 compares 6-Nitropyridin-2-amine with structurally similar compounds.
Table 4: Comparison of 6-Nitropyridin-2-amine with Related Compounds
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